Product packaging for Methyl 3-cyanothiophene-2-carboxylate(Cat. No.:CAS No. 67808-31-5)

Methyl 3-cyanothiophene-2-carboxylate

Cat. No.: B1621479
CAS No.: 67808-31-5
M. Wt: 167.19 g/mol
InChI Key: HEKPCTGYSNTUIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 3-cyanothiophene-2-carboxylate (CAS 67808-31-5) is a high-purity heterocyclic building block specifically designed for advanced organic synthesis and drug discovery research. This compound features a thiophene core simultaneously functionalized with a cyano (nitrile) group and a methyl ester, making it a versatile and valuable precursor for constructing complex molecular architectures . The molecular formula is C7H5NO2S and it has a molecular weight of 167.19 g/mol . Thiophene derivatives are renowned for their significant pharmacological potential, and this particular scaffold serves as a key intermediate in the synthesis of molecules with diverse biological activities . Research indicates that structurally related cyano-acrylamide derivatives incorporating the thiophene moiety have demonstrated pronounced anti-cancer properties in vitro, showing activity against various human cancer cell lines . Furthermore, thiophene-based compounds are widely investigated as kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs . As a specialized chemical building block, this compound enables researchers to efficiently explore novel chemical space in medicinal chemistry and materials science. It is offered with a purity of not less than 98% and should be stored in a dry, sealed environment . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO2S B1621479 Methyl 3-cyanothiophene-2-carboxylate CAS No. 67808-31-5

Properties

IUPAC Name

methyl 3-cyanothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S/c1-10-7(9)6-5(4-8)2-3-11-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKPCTGYSNTUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384554
Record name methyl 3-cyanothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67808-31-5
Record name Methyl 3-cyano-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67808-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 3-cyanothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 3 Cyanothiophene 2 Carboxylate

Laboratory-Scale Preparation Protocols

The laboratory preparation of methyl 3-cyanothiophene-2-carboxylate relies on established organic chemistry reactions adapted for the thiophene (B33073) system. Key strategies involve either building the heterocyclic ring from acyclic precursors or modifying a suitable thiophene derivative.

One of the most direct methods for constructing the thiophene ring involves the reaction of a sulfur-containing starting material with a suitable C3 component, leading to the formation of the five-membered ring. Derivatives of methyl thioglycolate are common C-S synthons for this purpose. A notable approach is the reaction with α,β-dihalo nitriles, which provides a straightforward route to 3-aminothiophene-2-carboxylates, compounds structurally related to the target molecule. A variation of this process can yield the 3-cyano derivative.

The synthesis of substituted 3-aminothiophene-2-carboxylic acid esters can be achieved by reacting methyl thioglycolate with α,β-dichloronitriles in the presence of a base like sodium methylate. google.com The mechanism proceeds in a series of steps:

Thiolate Formation: The base, sodium methylate, deprotonates the thiol group of methyl thioglycolate to form a highly nucleophilic sodium thioglycolate.

Nucleophilic Substitution: The thiolate anion attacks the β-carbon of the α,β-dichloronitrile, displacing one of the chloride ions in an SN2 reaction. This forms an intermediate sulfide (B99878).

Intramolecular Cyclization: The base then deprotonates the α-carbon (adjacent to the ester group), creating a carbanion. This carbanion undergoes an intramolecular nucleophilic attack on the carbon of the nitrile group (a Thorpe-Ziegler reaction).

Tautomerization and Elimination: The resulting cyclic imine intermediate tautomerizes to a more stable enamine. While this pathway typically leads to a 3-aminothiophene, modifications in the starting materials and conditions can be envisioned to yield a 3-cyano functionality, for instance, by starting with a precursor that already contains the cyano group in a protected or latent form.

The reaction is typically carried out in an ethereal solvent like diethyl ether, under anhydrous conditions to prevent hydrolysis of the ester and other side reactions. google.com

The efficiency of this cyclization reaction is sensitive to the substrates and reaction conditions. High yields are reported for specific combinations of reactants. google.com Optimization involves controlling the stoichiometry of the base, the reaction temperature, and the choice of solvent.

For instance, the reaction of methyl thioglycolate with α,β-dichlorobutyronitrile using sodium methylate as a base yields the corresponding 5-methyl-3-aminothiophene-2-carboxylic acid methyl ester in high yield. google.com The purity of the product is often high enough that it crystallizes directly from the reaction mixture upon workup. google.com

The following table summarizes findings from related syntheses, illustrating how changes in the nitrile substrate affect the final product and yield.

Reactant 1 (Thioglycolate)Reactant 2 (Dihalo Nitrile)BaseProductYieldReference
Methyl Thioglycolateα,β-dichlorobutyronitrileSodium Methylate5-Methyl-3-aminothiophene-2-carboxylic acid methyl ester85% google.com
Methyl Thioglycolateβ-chloro-α-phenylcinnamonitrileSodium Methylate5-Phenyl-3-aminothiophene-2-carboxylic acid methyl esterNot specified google.com
Ethyl Thioglycolateα,β-dichloropropionitrileSodium Ethylate3-Aminothiophene-2-carboxylic acid ethyl ester44% google.com

An alternative synthetic strategy involves the functionalization of a pre-formed thiophene ring. This approach requires a thiophene precursor that is "activated" for nucleophilic aromatic substitution (SNAr). The presence of electron-withdrawing groups, such as the carboxylate group in the target molecule, facilitates nucleophilic attack on the thiophene ring. uoanbar.edu.iqnih.gov

A common precursor for this type of transformation is a methyl 3-hydroxythiophene-2-carboxylate. The 3-hydroxythiophene system exists in equilibrium with its thiophen-3(2H)-one tautomer. rsc.org Direct displacement of the hydroxyl group is not feasible; therefore, it must first be converted into a better leaving group, such as a triflate (-OTf) or tosylate (-OTs). This is typically achieved by reacting the 3-hydroxythiophene with triflic anhydride (B1165640) or tosyl chloride in the presence of a non-nucleophilic base.

The choice of cyanating agent and reaction conditions is critical for achieving high yield and selectivity. Various reagent systems can be employed for the cyanation of activated (hetero)aromatic systems.

Classical Methods:

Rosenmund-von Braun Reaction: This method uses copper(I) cyanide (CuCN) at high temperatures. While effective, the conditions can be harsh and may not be suitable for sensitive substrates.

Modern Methods:

Palladium-catalyzed Cyanation: Using catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ with zinc cyanide (Zn(CN)₂) or potassium ferricyanide (B76249) (K₄[Fe(CN)₆]) allows for milder reaction conditions.

Hypervalent Iodine Reagents: A direct cyanation of electron-rich heterocycles like thiophenes can be achieved using hypervalent iodine(III) reagents, such as phenyliodine bis(trifluoroacetate) (PIFA), in combination with trimethylsilylcyanide (TMSCN). acs.org This system generates a highly reactive PhI(III)-CN species in situ. The reaction proceeds under mild, ambient temperature conditions and avoids the need for pre-functionalization with a leaving group. acs.org

The selectivity of the cyanation is directed by the substituents on the thiophene ring. For a 2-carboxylated thiophene, nucleophilic attack is strongly favored at the C-3 and C-5 positions. If the C-5 position is blocked or less activated, selective cyanation at C-3 can be achieved.

The following table compares different types of cyanating systems used for heteroaromatic compounds, which could be applied to an appropriately activated thiophene-2-carboxylate (B1233283) precursor.

Reagent SystemCyanide SourceTypical ConditionsKey FeaturesReference
Copper(I) CyanideCuCNHigh temperature (150-250 °C), polar aprotic solvent (e.g., DMF, NMP)Classic method; harsh conditions. uoanbar.edu.iq
Palladium CatalysisZn(CN)₂, K₄[Fe(CN)₆]Pd(0) or Pd(II) catalyst, ligand, solvent (e.g., DMF, DMA), 80-120 °CMilder conditions, broader substrate scope.
Hypervalent IodineTMSCNPIFA or other I(III) reagent, CH₂Cl₂, room temperatureDirect C-H or C-O cyanation possible on activated rings; mild conditions. acs.org
Photoredox CatalysisAcetone cyanohydrinAcridinium photocatalyst, visible light, room temperatureSelective for C-O bond functionalization of alkoxy arenes. nsf.gov

Modified Gewald Reaction Methodologies for Related Thiophene Carboxylates

The Gewald reaction is a cornerstone in thiophene synthesis. However, modifications to this reaction are crucial for synthesizing specific thiophene carboxylates. The choice of reactants, particularly the nitrile precursor, can fundamentally alter the reaction's outcome. beilstein-journals.org

Research has demonstrated that the substitution on the α-carbon relative to the cyano group is a critical determinant. nih.gov When the α-position has an available methine or methylene (B1212753) group, the reaction proceeds via the traditional Gewald mechanism to form a 2-aminothiophene. beilstein-journals.org Conversely, if this position is blocked by substituents like an alkyl or aryl group, the reaction pathway can be selectively diverted to yield a thiazole (B1198619) instead. beilstein-journals.orgnih.gov This selectivity is a key consideration in designing syntheses for thiophene derivatives. beilstein-journals.org For these modified reactions, 1,4-dithiane-2,5-diol (B140307) has been effectively used as an aldehyde precursor. nih.govscilit.comcam.ac.uk

Further refinements to the Gewald reaction conditions aim to improve yields and reduce byproducts. One such modification involves a two-step sequence: a Knoevenagel condensation followed by the Gewald cyclization. researchgate.net Novel conditions for this sequence include using a hexamethyldisilazane (B44280) (HMDS) and acetic acid mixture, which acts as both a catalyst and a desiccant for the condensation step. researchgate.net The subsequent Gewald reaction is then performed using an inorganic base in a tetrahydrofuran (B95107) (THF)/water solvent system, a method that has been shown to suppress the formation of unwanted byproducts. researchgate.net

An example of an industrial-scale application of a Gewald-type reaction is the synthesis of Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate. google.com This process involves reacting dimethyl 3-oxoglutarate with malononitrile (B47326) and elemental sulfur in methanol (B129727), using morpholine (B109124) as a base catalyst. google.com The reaction is brought to reflux for two hours, after which the product is precipitated with water, filtered, and dried, achieving a reproducible yield of 77% with a purity exceeding 97%. google.com

Reactant 1Reactant 2SulfurBase/CatalystSolventProductYieldPurityReference
Dimethyl 3-oxoglutarateMalononitrileYesMorpholineMethanolMethyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate77%>97% google.com

Industrial Production Techniques and Scalability Considerations

The transition from laboratory synthesis to industrial production of thiophene carboxylates introduces significant challenges, including the need for high-volume output, cost-effectiveness, high purity, and process safety. google.comacs.org Developing commercially viable manufacturing routes is essential, often requiring the evaluation of multiple synthetic strategies to find one that can be scaled to a multi-kilogram level or larger. beilstein-journals.org

A key metric in evaluating the efficiency and environmental impact of an industrial process is the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used (solvents, reagents, process water) to the mass of the final product. acs.org For instance, a newly developed aerobic oxidation route to produce thiophene-2-carbonyl chloride, a key intermediate, demonstrated a significantly improved PMI of 19, compared to existing manufacturing routes which had PMIs in the range of 35–45. acs.org Such improvements are critical for making a process more cost-effective and sustainable on an industrial scale. acs.org

Continuous Flow Synthesis for Enhanced Reproducibility and Safety

Continuous flow chemistry has emerged as a powerful technology to address many of the challenges associated with scaling up chemical production. mdpi.comnih.gov By moving reactions from large batches to continuously flowing streams in smaller reactors, this method offers superior control over reaction parameters, leading to enhanced safety, reproducibility, and efficiency. mdpi.comresearchgate.net Advantages over traditional batch processing include significantly better heat transfer, improved mixing, and the ability to safely handle highly reactive intermediates. mdpi.com

In the context of thiophene synthesis, continuous flow has been successfully applied to the direct arylation of thiophene derivatives. researchgate.net One study developed a reliable "in-flow" method using a packed-bed reactor containing potassium carbonate as a solid base. researchgate.net This automated system allowed for yields of up to 90% within a residence time of 30–60 minutes and was successfully scaled to a productivity of 1.1 g/h. researchgate.net Such flow processes are recognized as a key tool for improving both the efficiency and scalability of organic syntheses, overcoming issues like long reaction times and high catalyst loading that can hinder the industrial application of newly developed synthetic strategies. researchgate.net

Comparative Analysis of Production Efficiency and Process Optimization

Process optimization is a critical component of developing efficient and economically viable industrial syntheses. This involves systematically studying the effect of various reaction parameters to identify the optimal conditions for maximizing product yield and purity. researchgate.net

One powerful tool for this is the use of statistical methods like a Box-Behnken design (BBD), which was applied to optimize the carbonate-promoted direct carboxylation of thiophene with carbon dioxide. researchgate.net This analysis identified the quadratic effect of reaction temperature as the most influential parameter. researchgate.net The study determined the optimal conditions for achieving a high product yield of nearly 51%. researchgate.net

Optimized Conditions for Thiophene Carboxylation

Parameter Optimal Value Reference
Reaction Temperature 287 °C researchgate.net
Carbonate Proportion 32.20% researchgate.net
CO2 Pressure 10 bar researchgate.net

Another study on the direct carboxylation of thiophene using a solvent-free carbonate and carboxylate medium also highlighted the importance of optimizing reaction conditions. mdpi.com The yield of thiophene-2-carboxylate was found to be highly dependent on the temperature and the specific carboxylate salt used, with cesium pivalate (B1233124) being the most effective additive. mdpi.com The table below shows how product yield varies with temperature and the type of salt used.

Effect of Temperature and Salt on Thiophene Carboxylation Yield

Temperature Salt Additive Carboxylate Yield Reference
200 °C Cesium Acetate Trace mdpi.com
260 °C Cesium Acetate 1.34% mdpi.com
300 °C Cesium Acetate 4.98% mdpi.com

In continuous flow systems, optimization often involves analyzing the trade-off between residence time and product yield. For the direct arylation of thiophenes in flow, yield was mapped against residence time, allowing for the selection of conditions that balance throughput with conversion efficiency. researchgate.net These examples of systematic optimization and comparative analysis are fundamental to developing robust, scalable, and efficient industrial production methods for thiophene carboxylates. acs.orgresearchgate.netresearchgate.net

Chemical Reactivity and Transformation Pathways of Methyl 3 Cyanothiophene 2 Carboxylate

Oxidative Transformations of the Thiophene (B33073) Ring and Substituents

The sulfur atom in the thiophene ring is susceptible to oxidation, a reaction that can be modulated to yield different oxidation states, primarily sulfoxides and sulfones. This transformation significantly alters the electronic properties and chemical behavior of the thiophene ring.

Formation of Sulfoxides and Sulfones

The oxidation of thiophenes, including derivatives like Methyl 3-cyanothiophene-2-carboxylate, proceeds in a stepwise manner. The initial oxidation converts the sulfide (B99878) in the thiophene ring to a thiophene-1-oxide (sulfoxide). With a stronger oxidizing agent or more forcing conditions, a second oxygen atom can be added to form the corresponding thiophene-1,1-dioxide (sulfone). nih.govdicp.ac.cn

The general transformation is as follows:

Thiophene → Thiophene-1-oxide (Sulfoxide)

Thiophene-1-oxide → Thiophene-1,1-dioxide (Sulfone)

A variety of oxidizing agents have been developed for the conversion of sulfides to sulfoxides and sulfones. acsgcipr.org These include hydrogen peroxide, peroxy acids (like meta-chloroperoxybenzoic acid, m-CPBA), and hypervalent iodine reagents. organic-chemistry.org For instance, the use of hydrogen peroxide in the presence of a suitable catalyst is a common method for achieving this transformation. dicp.ac.cnresearchgate.net The urea-hydrogen peroxide adduct (UHP) is noted as a stable and easy-to-handle reagent for the oxidation of sulfides to both sulfoxides and sulfones. organic-chemistry.org

Regiospecificity and Reagent Control in Oxidation Reactions

Control over the oxidation process is crucial to selectively obtain either the sulfoxide (B87167) or the sulfone. The outcome of the reaction is highly dependent on the choice of reagent, stoichiometry, and reaction conditions. acsgcipr.org

Selective Sulfoxide Formation : To stop the oxidation at the sulfoxide stage, milder reagents or careful control of the oxidant's stoichiometry (typically one equivalent) is necessary. acsgcipr.org Some methods report that acidic conditions can sometimes suppress over-oxidation to the sulfone. acsgcipr.org Ion-supported hypervalent iodine reagents have been shown to selectively oxidize sulfides to sulfoxides at room temperature without over-oxidation. organic-chemistry.org

Selective Sulfone Formation : To achieve complete oxidation to the sulfone, stronger oxidizing agents, an excess of the oxidant, or more reactive catalytic systems are employed. dicp.ac.cn For example, oxidation of thiophene derivatives with hydrogen peroxide catalyzed by methyltrioxorhenium(VII) (MTO) readily leads to the formation of the sulfone via the sulfoxide intermediate. nih.govdicp.ac.cn Similarly, niobium carbide used as a catalyst with hydrogen peroxide efficiently yields sulfones, whereas tantalum carbide under similar conditions tends to produce sulfoxides. organic-chemistry.org

The electronic nature of the substituents on the thiophene ring also influences the reaction rate. The conversion of a thiophene to a thiophene oxide is generally accelerated by electron-donating groups. Conversely, the subsequent oxidation of the sulfoxide to the sulfone is favored by electron-withdrawing groups. nih.gov In the case of this compound, the presence of two electron-withdrawing groups (cyano and ester) would be expected to influence the rate of these oxidative transformations.

Table 1: Common Reagents for Thiophene Oxidation

Oxidizing SystemPrimary ProductReference
H₂O₂ / Tantalum CarbideSulfoxide organic-chemistry.org
H₂O₂ / Niobium CarbideSulfone organic-chemistry.org
H₂O₂ / Methyltrioxorhenium(VII)Sulfone nih.govdicp.ac.cn
Urea-Hydrogen Peroxide (UHP)Sulfoxide or Sulfone (condition dependent) organic-chemistry.org
Ion-supported Hypervalent Iodine ReagentSulfoxide organic-chemistry.org

Reductive Modifications of the Cyano Group

The cyano group of this compound is a versatile functional handle that can be reduced to other functionalities, most notably a primary amine.

Conversion to Amine Functionalities

The reduction of a nitrile group (-C≡N) typically yields a primary amine (-CH₂NH₂). This transformation is a cornerstone of synthetic organic chemistry and can be achieved using various reducing agents. Common methods include catalytic hydrogenation or the use of metal hydride reagents. For example, nitriles can be effectively reduced to primary amines by treatment with lithium aluminum hydride (LiAlH₄) followed by a water workup. libretexts.org This powerful reducing agent provides a reliable route to the corresponding aminomethylthiophene derivative.

Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst such as Palladium (Pd), Platinum (Pt), or Raney Nickel (Ra-Ni), is another widely used method for converting nitriles to primary amines. researchgate.net

Selective Reduction Strategies and Reagent Scope

A significant challenge in the reduction of this compound is the presence of the methyl ester group, which is also susceptible to reduction by strong reducing agents like LiAlH₄. Therefore, achieving selective reduction of the cyano group requires careful choice of reagents and reaction conditions.

Several strategies have been developed to address this selectivity issue:

Diisopropylaminoborane (B2863991)/LiBH₄ : Research has shown that a combination of diisopropylaminoborane [BH₂N(iPr)₂] with a catalytic amount of lithium borohydride (B1222165) (LiBH₄) can reduce a variety of nitriles. nih.govorganic-chemistry.org Crucially, the selective reduction of a nitrile group at 25°C in the presence of an ester is possible, provided the nitrile group is activated by an electron-withdrawing substituent. nih.govresearchgate.net Given that the cyano group in this compound is on an aromatic ring with an adjacent ester, it is considered activated, making this method potentially suitable.

Catalytic Transfer Hydrogenation : This method offers a milder alternative to high-pressure hydrogenation. One reported system uses palladium on carbon (Pd/C) with formic acid and triethylamine (B128534) in tetrahydrofuran (B95107) to selectively reduce nitriles to primary amines. researchgate.net

Cobalt-based Reagents : The use of cobaltous chloride (CoCl₂) in combination with sodium borohydride (NaBH₄) in methanol (B129727) has been reported for the selective reduction of nitriles in the presence of other functional groups. researchgate.net

Catalytic Hydrogenation : While strong conditions can reduce both groups, careful selection of catalysts like Raney Nickel or specific rhodium and ruthenium complexes can often provide selectivity for nitrile reduction over ester reduction. researchgate.net

Table 2: Reagents for Selective Nitrile Reduction

Reducing SystemSelectivity NotesReference
Diisopropylaminoborane / cat. LiBH₄Selective for activated nitriles over esters. nih.govresearchgate.net
H₂ / Raney NiGood selectivity for nitriles; ester group remains intact under controlled conditions. researchgate.net
Pd/C, HCOOH, Et₃NSelective catalytic transfer hydrogenation method. researchgate.net
CoCl₂ / NaBH₄Reported for selective nitrile reduction. researchgate.net
LiAlH₄Generally unselective; reduces both nitrile and ester groups. libretexts.org

Nucleophilic Substitution Reactions at the Ester and Cyano Groups

Both the ester and the cyano groups are susceptible to attack by nucleophiles. The ester undergoes nucleophilic acyl substitution, while the nitrile can be hydrolyzed or attacked by other strong nucleophiles.

The general reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution follows the order: Acid Chlorides > Anhydrides > Esters > Amides. libretexts.org The ester group in this compound is thus moderately reactive.

One of the most common nucleophilic substitution reactions for both esters and nitriles is hydrolysis. libretexts.org

Ester Hydrolysis : The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions. masterorganicchemistry.com In basic hydrolysis, a nucleophile such as a hydroxide (B78521) ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) leaving group and forming the carboxylate salt, which is protonated in a final step to yield the carboxylic acid. masterorganicchemistry.com

Nitrile Hydrolysis : The cyano group can also be hydrolyzed to a carboxylic acid, typically under more vigorous heating with an aqueous acid or base. numberanalytics.comnumberanalytics.combyjus.com The reaction proceeds via an intermediate amide. libretexts.orgbyjus.com In acid-catalyzed hydrolysis, the nitrile nitrogen is protonated, making the carbon more electrophilic for attack by water. In base-catalyzed hydrolysis, a hydroxide ion directly attacks the nitrile carbon. libretexts.orgnumberanalytics.com

Other nucleophiles can also react. For example, reaction with an amine (aminolysis) can convert the ester into an amide. Strong organometallic nucleophiles, like Grignard reagents, can attack the nitrile to form ketones after hydrolysis of the intermediate imine. libretexts.org

Amide Formation and Other Ester Derivatives

The methyl ester group in this compound is susceptible to nucleophilic acyl substitution, allowing for its conversion into a variety of other functional derivatives, most notably amides and other esters.

Amide Formation: The conversion of the methyl ester to an amide (aminolysis) can be challenging to achieve directly by simply heating with an amine due to the relatively poor leaving group ability of the methoxide ion. A more common and efficient strategy involves a two-step process. First, the ester is hydrolyzed to the corresponding carboxylic acid, 3-cyanothiophene-2-carboxylic acid. This carboxylic acid is then coupled with a primary or secondary amine to form the desired amide. This coupling is typically facilitated by standard peptide coupling reagents, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt), or by converting the carboxylic acid into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) before introducing the amine. nih.gov This two-step approach is widely used for the synthesis of thiophene-2-carboxamides from their corresponding esters. nih.gov

Transesterification: Another significant reaction of the ester group is transesterification, where the methyl group is exchanged for a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For instance, metal triflates like scandium(III) triflate (Sc(OTf)₃) are effective catalysts for the direct transesterification of methyl esters by refluxing them in a different alcohol, such as ethanol (B145695) or isopropanol. organic-chemistry.org This method allows for the synthesis of a variety of ester derivatives of 3-cyanothiophene-2-carboxylic acid under relatively mild conditions.

Investigation of Ester Saponification Parameters

Saponification is the hydrolysis of an ester under basic conditions to produce a carboxylate salt, which upon acidification yields the corresponding carboxylic acid. masterorganicchemistry.com This is a fundamental and irreversible transformation for esters, driven by the formation of a stable carboxylate anion under the basic reaction conditions. masterorganicchemistry.com For this compound, saponification yields 3-cyanothiophene-2-carboxylic acid.

The reaction is typically carried out using a stoichiometric excess of a strong base, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH). masterorganicchemistry.comoperachem.com The choice of solvent is crucial for dissolving both the ester substrate and the inorganic base; mixtures of alcohols (like methanol or ethanol) and water are commonly employed. operachem.com The reaction can often proceed at room temperature, but heating under reflux may be necessary to increase the rate of hydrolysis, depending on the steric hindrance around the ester group. operachem.com Following the complete consumption of the ester, the reaction mixture is worked up by adding a strong mineral acid (e.g., HCl) to protonate the carboxylate salt, causing the free carboxylic acid to precipitate or be extracted into an organic solvent. masterorganicchemistry.comoperachem.com A study on the closely related methyl 3-aminothiophene-2-carboxylate showed that saponification can be effectively achieved by heating with 4N aqueous sodium hydroxide under reflux for 2 hours, resulting in a 96% yield of the corresponding carboxylic acid. google.com

Table 1: Typical Parameters for Saponification of Thiophene Esters

Parameter Condition Rationale / Notes Source(s)
Base NaOH, KOH, LiOH Strong bases that act as a source of hydroxide nucleophiles. An excess is used to drive the reaction to completion. masterorganicchemistry.comoperachem.com
Solvent Methanol/Water, Ethanol/Water, THF/Water Co-solvents are used to dissolve both the organic ester and the inorganic base. masterorganicchemistry.comoperachem.com
Temperature Room Temperature to Reflux Dependent on the reactivity of the specific ester. Heating increases the reaction rate. operachem.com
Reaction Time 2-5 hours Monitored by techniques like TLC until the starting material is consumed. The analogous aminothiophene ester required 2 hours. operachem.comgoogle.com
Work-up Acidification (e.g., with HCl) Protonates the carboxylate salt to yield the neutral carboxylic acid, which is often insoluble in the aqueous medium. masterorganicchemistry.comoperachem.com

Cyclization Reactions Involving Adjacent Functional Groups for Heterocycle Formation

The arrangement of the cyano and ester functional groups on adjacent carbons (ortho positions) of the thiophene ring in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems. This ortho-dicarbonyl equivalent can react with various binucleophilic reagents to construct a new ring fused to the thiophene core, most commonly a pyrimidine (B1678525) ring, to form thieno[3,2-d]pyrimidines. These structures are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govnih.gov

The general strategy involves the condensation of the thiophene substrate with a molecule containing two nucleophilic centers, such as guanidine (B92328), urea (B33335), thiourea (B124793), amidines, or hydrazine (B178648).

Reaction with Guanidine: When this compound is treated with guanidine, a cyclocondensation reaction is expected to occur. The reaction likely proceeds via initial attack of a guanidine nitrogen atom on the ester carbonyl, followed by an intramolecular cyclization involving the other nitrogen and the cyano group. This pathway leads to the formation of 2,4-diaminothieno[3,2-d]pyrimidine derivatives.

Reaction with Urea or Thiourea: Similarly, reaction with urea or thiourea under basic conditions is a standard method for constructing pyrimidine-2,4-diones (or their thio-analogues). The reaction would yield a thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione or its corresponding 2-thioxo derivative.

Reaction with Hydrazine: Condensation with hydrazine (H₂N-NH₂) can lead to the formation of 3-aminothieno[3,2-d]pyrazol-4(5H)-one. The reaction involves the formation of a hydrazide from the ester, followed by intramolecular cyclization of the remaining hydrazino group onto the nitrile carbon. nih.govhelsinki.fi

These cyclization reactions demonstrate the utility of this compound as a key intermediate in the synthesis of complex, fused heterocyclic compounds. clinpractice.ru

Derivatization Strategies and Analog Synthesis Based on Methyl 3 Cyanothiophene 2 Carboxylate

Modification of the Cyano Group for Structural Analogs

The cyano group in methyl 3-cyanothiophene-2-carboxylate is a versatile functional handle that can be transformed into various other functionalities, paving the way for a wide range of structural analogs. Key transformations include hydrolysis to amides and carboxylic acids, and its participation in cycloaddition reactions to form heterocyclic rings.

One of the most significant applications of the cyano group in this context is its use as a precursor for the synthesis of fused pyrimidine (B1678525) rings, leading to the formation of thieno[3,2-d]pyrimidines. nih.govweber.hu These bicyclic systems are of great interest due to their diverse biological activities. The synthesis often involves the initial conversion of a precursor to introduce an amino group adjacent to the cyano group. While direct reactions on this compound are not extensively documented in readily available literature, the reactivity can be inferred from closely related 2-amino-3-cyanothiophenes. For instance, the reaction of 2-aminothiophene-3-carbonitriles with reagents like phenylisocyanate or carbon disulfide can lead to the formation of thieno[2,3-d]pyrimidine (B153573) derivatives. researchgate.net

The cyano group itself can undergo hydrolysis under acidic or basic conditions to yield a carboxamide or a carboxylic acid, respectively. jfda-online.comresearchgate.netnih.govnih.gov This transformation is a fundamental step in modifying the electronic and steric properties of the molecule. The resulting carboxylic acid can then serve as a handle for further modifications, such as esterification or amidation.

The versatility of the cyano group is further highlighted by its ability to participate in the construction of other heterocyclic systems. The inherent reactivity of nitriles allows for their conversion into a variety of functional groups, which is a common strategy in the synthesis of complex molecules. gcms.cznih.gov

Table 1: Examples of Cyano Group Derivatization in Thiophene (B33073) Systems Note: These examples are based on the reactivity of analogous thiophene-3-carbonitrile derivatives and illustrate potential transformations for this compound.

Starting Material AnalogueReagent(s)Product TypeReference
2-Amino-3-cyanothiophenePhenylisocyanateThieno[2,3-d]pyrimidine derivative researchgate.net
2-Amino-3-cyanothiopheneCarbon disulfide, BaseThieno[2,3-d]pyrimidine-2,4-dithione researchgate.net
Generic NitrileH3O+, heatCarboxylic Acid jfda-online.comresearchgate.net
Generic NitrileNaOH, H2O, heatCarboxylate Salt nih.gov

Functionalization of the Ester Moiety

The methyl ester group at the 2-position of the thiophene ring offers another site for derivatization, allowing for the synthesis of a variety of analogs with modified properties. Common transformations of the ester group include hydrolysis, amidation, reduction, and reaction with organometallic reagents.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is often a key step in the synthesis of more complex molecules, as the resulting carboxylic acid can be coupled with various amines or alcohols. mdpi.com In a study on a related 2-acylaminothiophene derivative, cleavage of the methyl ester group was identified as a metabolic pathway. mdpi.com

Amidation: The ester can be converted to an amide by reaction with an amine. This reaction can be carried out directly, although it often requires harsh conditions. A more common approach is to first hydrolyze the ester to the carboxylic acid and then couple it with an amine using a suitable coupling agent. researchgate.net This allows for the introduction of a wide variety of substituents at this position.

Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). gcms.czsigmaaldrich.com Milder reducing agents, such as sodium borohydride (B1222165), are generally not effective for the reduction of esters unless activated. The resulting hydroxymethyl group can be a useful intermediate for further functionalization. More recent methods have also been developed for the exhaustive reduction of aryl esters to methyl groups using nickel catalysis. researchgate.net

Reaction with Grignard Reagents: The reaction of the ester with Grignard reagents can lead to the formation of tertiary alcohols. This reaction proceeds through the initial formation of a ketone, which then reacts with a second equivalent of the Grignard reagent. This allows for the introduction of two identical alkyl or aryl groups at the carbon atom of the original ester.

Table 2: Potential Functionalization of the Ester Moiety Note: These are general reactions of esters and their applicability to this compound is inferred.

Reaction TypeReagent(s)Product Functional GroupReference
HydrolysisNaOH, H2O or H3O+Carboxylic Acid mdpi.com
AmidationAmine (R-NH2)Amide researchgate.net
ReductionLiAlH4Primary Alcohol gcms.czsigmaaldrich.com
Grignard ReactionGrignard Reagent (R-MgX)Tertiary Alcohol

Thiophene Ring Functionalization and Heterocyclic Annulation Strategies

The thiophene ring itself is a key structural element that can be functionalized to create a wide range of analogs. Electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions are the primary methods for modifying the thiophene ring. Furthermore, the existing functional groups can be utilized to build fused heterocyclic systems.

Electrophilic Aromatic Substitution: The thiophene ring is generally more reactive towards electrophilic substitution than benzene. However, in this compound, the presence of two electron-withdrawing groups (cyano and methoxycarbonyl) deactivates the ring towards electrophilic attack. Nevertheless, reactions such as halogenation and nitration may be possible under forcing conditions. The position of substitution will be directed by the combined electronic effects of the substituents. For instance, the nitration of methyl benzoate, which also has a deactivating ester group, proceeds at the meta position. By analogy, electrophilic attack on this compound would likely occur at the C5 position, which is meta to the C3-cyano group and para to the C2-ester group (considering the sulfur atom as part of the directing system).

Metal-Catalyzed Cross-Coupling Reactions: A more modern and versatile approach to functionalizing the thiophene ring is through metal-catalyzed cross-coupling reactions. These reactions typically require a halogenated thiophene precursor. For example, direct arylation of the C5 position of methyl 3-amino-4-methylthiophene-2-carboxylate has been achieved using palladium catalysis. nih.gov This suggests that if a halogen were introduced at the C5 position of this compound, it could serve as a handle for Suzuki, Stille, or other cross-coupling reactions to introduce aryl, heteroaryl, or other substituents. nih.govmdpi.com

Heterocyclic Annulation Strategies: The functional groups on this compound can be used to construct fused heterocyclic rings. As mentioned in section 4.1, the cyano group is a key component in the synthesis of thieno[3,2-d]pyrimidines. nih.govweber.hu This typically involves the reaction of a 3-aminothiophene-2-carboxylate derivative with various one-carbon synthons. The synthesis of thieno[2,3-d]pyrimidin-4-one derivatives has also been reported from 2-aminothiophene-3-carboxylic acid derivatives. mdpi.com These strategies allow for the creation of rigid, polycyclic structures with diverse pharmacological potential.

Table 3: Thiophene Ring Functionalization Approaches Note: Specific examples for the title compound are limited; the table reflects general principles and reactions of related thiophenes.

Reaction TypeReagent(s) / ConditionsPosition of FunctionalizationProduct TypeReference
Electrophilic HalogenationHalogen (e.g., Br2), Lewis AcidC5 (predicted)5-Halo-3-cyanothiophene derivative
Electrophilic NitrationHNO3, H2SO4C5 (predicted)5-Nitro-3-cyanothiophene derivative
Palladium-catalyzed ArylationAryl Halide, Pd catalyst, BaseC5 (on related compounds)5-Aryl-3-cyanothiophene derivative nih.gov
Heterocyclic AnnulationVarious (e.g., Formamide)Fused to C3 and C4 positionsThieno[3,2-d]pyrimidine nih.govweber.hu

Methodologies for Enhancing Analytical Performance via Chemical Derivatization

The analytical characterization of this compound and its derivatives can be enhanced through chemical derivatization, particularly for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). Derivatization can improve volatility, thermal stability, and detectability.

For GC analysis, the polarity of the molecule can be a limiting factor. While the methyl ester provides some volatility, the presence of the cyano group contributes to its polarity. If the ester is hydrolyzed to a carboxylic acid, the resulting compound is non-volatile and requires derivatization for GC analysis. Common derivatization techniques include:

Silylation: This is a widely used method where active hydrogens (e.g., from a carboxylic acid or amide) are replaced with a trimethylsilyl (B98337) (TMS) group. This significantly increases volatility and thermal stability. weber.hu Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed.

Alkylation/Esterification: If the molecule contains a carboxylic acid group (from ester hydrolysis), it can be converted back to an ester (e.g., methyl, ethyl, or butyl ester) to increase its volatility. researchgate.net

Acylation: This involves the reaction of active hydrogens with an acylating agent to form esters, amides, or thioesters. This can improve chromatographic properties and detector response. weber.hu

For HPLC analysis, derivatization is often employed to introduce a chromophore or fluorophore into the molecule to enhance UV or fluorescence detection, especially for trace analysis. For instance, if the ester is hydrolyzed to a carboxylic acid, it can be reacted with a labeling reagent that contains a highly absorbing or fluorescent moiety.

Computational studies, such as Density Functional Theory (DFT), can also be used to predict the spectral and electronic properties of the parent molecule and its derivatives. nih.gov Such studies can provide insights into the HOMO-LUMO gap, which relates to the electronic transitions observed in UV-Vis spectroscopy, and can help in understanding the reactivity and potential applications of the synthesized analogs.

Table 4: General Derivatization Techniques for Analytical Enhancement

Analytical TechniquePurpose of DerivatizationDerivatization ReactionCommon ReagentsReference
Gas Chromatography (GC)Increase volatility and thermal stabilitySilylationBSTFA, TMCS weber.hu
Gas Chromatography (GC)Increase volatilityEsterificationBF3/Methanol (B129727) researchgate.net
HPLCEnhance UV/Fluorescence detectionAmidation with a labeling agentN/A (reagent specific)
Spectroscopic AnalysisUnderstand electronic propertiesN/A (synthesis of derivatives)N/A nih.gov

Advanced Spectroscopic and Structural Elucidation of Methyl 3 Cyanothiophene 2 Carboxylate and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. Although the crystal structure for Methyl 3-cyanothiophene-2-carboxylate has not been explicitly detailed in the available literature, extensive studies on its amino-substituted analogue, Methyl 3-aminothiophene-2-carboxylate (matc), offer valuable comparative insights. mdpi.com

Crystal System, Space Group, and Asymmetric Unit Analysis

For the related compound, Methyl 3-aminothiophene-2-carboxylate, single-crystal X-ray diffraction analysis has shown that it crystallizes in the monoclinic crystal system with the P2₁/c space group. mdpi.com The asymmetric unit of this compound is notable as it contains three crystallographically independent molecules. mdpi.com This indicates slight conformational differences between the molecules within the crystal lattice. It is plausible that this compound would adopt a similar crystal system and space group due to structural similarities.

In a derivative of a 2-amino-4-methylthiophene-3-carboxylate, the compound was found to crystallize in the triclinic system with the P-1 space group, featuring two molecules in the asymmetric unit. This highlights that minor changes in substitution can influence the crystal packing and symmetry.

Table 1: Crystallographic Data for Methyl 3-aminothiophene-2-carboxylate

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Molecules per Asymmetric Unit 3

Data derived from studies on Methyl 3-aminothiophene-2-carboxylate. mdpi.com

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The nature and arrangement of molecules in a crystal are governed by a variety of intermolecular interactions. In thiophene (B33073) derivatives, hydrogen bonding and π-π stacking are common and crucial for the stability of the crystal lattice. nih.gov

For cyano-substituted molecules, the nitrogen atom of the cyano group can act as a hydrogen bond acceptor. nih.govmdpi.com In the case of this compound, it is expected that weak C–H···N hydrogen bonds could be formed between the hydrogen atoms of the thiophene ring or the methyl group and the nitrogen atom of the cyano group of an adjacent molecule. Similarly, the oxygen atoms of the carboxylate group can participate in C–H···O interactions. researchgate.net

Hirshfeld Surface and Reduced Density Gradient (RDG) Analyses for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. nih.govuomphysics.net For thiophene derivatives, Hirshfeld analysis typically reveals the prevalence of H···H, C···H, and O···H contacts. nih.govnih.gov In a study of Methyl 3-aminothiophene-2-carboxylate, Hirshfeld analysis confirmed the presence of N–H···O and N–H···N hydrogen bonds, as well as weaker C–H···S and C–H···Cg interactions. mdpi.com For this compound, a similar analysis would be expected to highlight C–H···N and C–H···O interactions as key contributors to the crystal packing.

Reduced Density Gradient (RDG) analysis provides a visual representation of non-covalent interactions in real space. nih.gov Regions of weak van der Waals interactions, strong hydrogen bonds, and steric repulsion can be distinguished. For related thiophene compounds, RDG analysis has been used to confirm the presence and nature of the intermolecular interactions identified by other methods. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Characterization

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution.

Unambiguous Assignment of ¹H and ¹³C Resonances

While specific experimental NMR data for this compound is not available, the chemical shifts can be predicted based on the analysis of similar structures and general principles of NMR spectroscopy. oregonstate.edulibretexts.org The electron-withdrawing nature of the cyano and carboxylate groups will significantly influence the chemical shifts of the thiophene ring protons and carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H4 ~7.5 - 7.8 C2 (~130-135)
H5 ~7.2 - 7.5 C3 (~110-115)
OCH₃ ~3.9 C4 (~135-140)
C5 (~125-130)
C=O (~160-165)
CN (~115-120)
OCH₃ (~52)

Values are estimates based on data from related thiophene derivatives and general NMR principles. strath.ac.uknih.govchemicalbook.comsigmaaldrich.com

The proton NMR spectrum is expected to show two doublets in the aromatic region corresponding to the two coupled protons on the thiophene ring, and a singlet for the methyl ester protons. The carbon-13 NMR spectrum would display signals for all the distinct carbon atoms in the molecule. libretexts.org

Application of Multidimensional NMR Techniques (e.g., HSQC, HMBC) for Complex Structures

To unambiguously assign all proton and carbon signals, especially in more complex derivatives, multidimensional NMR techniques are employed. columbia.eduyoutube.comustc.edu.cnyoutube.com

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons. columbia.eduyoutube.com For this compound, HSQC would show correlations between H4 and C4, H5 and C5, and the methyl protons with the methyl carbon.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons over two to three bonds. columbia.eduustc.edu.cn This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For instance, the methyl protons would show an HMBC correlation to the carbonyl carbon of the ester group. The thiophene protons would show correlations to neighboring carbons and to the carbon of the cyano group, confirming the substitution pattern. youtube.com

¹⁹F NMR for Fluorinated Derivatives

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical tool for the structural elucidation of fluorinated organic molecules due to its high sensitivity, 100% natural abundance of the ¹⁹F isotope, and a wide range of chemical shifts which provides detailed information about the electronic environment of the fluorine atom. researchgate.net For fluorinated derivatives of this compound, such as Methyl 3-fluoro-thiophene-2-carboxylate, ¹⁹F NMR is instrumental in confirming the presence and position of the fluorine substituent on the thiophene ring.

The chemical shift (δ) in ¹⁹F NMR is highly sensitive to the electronic effects of neighboring functional groups. In the context of fluorinated heteroaromatic compounds, the chemical shifts can span a wide range. researchgate.net For instance, the general range for fluorine attached to an aromatic ring (Ar-F) is typically between -100 and -200 ppm. researchgate.net The specific position of the fluorine atom on the thiophene ring, as well as the electronic influence of the cyano and methyl carboxylate groups, will dictate the precise chemical shift. For example, in a study involving a library of thiophene-based fluorinated compounds, ¹⁹F NMR was successfully used to monitor ligand binding to macromolecules, highlighting the technique's sensitivity to changes in the local environment of the fluorine atom. researchgate.net

Computational methods are often employed alongside experimental data to predict ¹⁹F NMR chemical shifts, which can aid in the definitive assignment of fluorine atoms in multifluorinated aromatic systems. researchgate.net The correlation between experimental and computed shifts allows for unambiguous structural determination. researchgate.net

Table 1: Representative ¹⁹F NMR Chemical Shift Ranges for Fluorinated Groups

Fluorinated GroupTypical Chemical Shift (δ) Range (ppm)
Ar-F (Aromatic Fluorine)-100 to -200
CF₃0 to -80
CF₂-50 to -130
CF-120 to -280

Data sourced from general ¹⁹F NMR principles. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional moieties: the methyl ester, the nitrile group, and the thiophene ring.

The vibrational frequencies are influenced by the electronic and steric properties of the substituents on the thiophene ring. A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), can provide a deeper understanding of the molecule's structure. iosrjournals.orgnih.gov

Key expected vibrational frequencies for this compound include:

C≡N Stretch: The nitrile group (cyano) gives rise to a sharp, medium-intensity absorption band in the region of 2260-2200 cm⁻¹.

C=O Stretch: The carbonyl group of the methyl ester is expected to show a strong, sharp absorption band. For aromatic esters, this band typically appears in the range of 1730-1715 cm⁻¹.

C-O Stretch: The ester C-O stretches will appear in the fingerprint region, typically as two bands between 1300-1000 cm⁻¹.

Thiophene Ring Vibrations: The C-H stretching vibrations of the thiophene ring are expected in the 3100-3000 cm⁻¹ region. iosrjournals.org The C=C stretching vibrations within the ring typically appear in the 1600-1400 cm⁻¹ range. The C-S stretching mode of the thiophene ring is generally observed between 850-600 cm⁻¹. iosrjournals.org

Table 2: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Nitrile (-C≡N)Stretching2260 - 2200Medium, Sharp
Ester (-COOCH₃)C=O Stretching1730 - 1715Strong
Ester (-COOCH₃)C-O Stretching1300 - 1000Medium
Aromatic RingC-H Stretching3100 - 3000Weak to Medium
Aromatic RingC=C Stretching1600 - 1400Medium
Thiophene RingC-S Stretching850 - 600Weak to Medium

Data based on established IR spectroscopy correlation tables and data for similar thiophene compounds. iosrjournals.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions. For this compound (C₇H₅NO₂S), the exact molecular weight is 167.0041 Da. uni.lu

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 167. The stability of the aromatic thiophene ring would likely result in a relatively intense molecular ion peak. libretexts.org The subsequent fragmentation pattern provides valuable structural information.

Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group. libretexts.orgwhitman.edu For this compound, key expected fragments would include:

[M - OCH₃]⁺: Loss of the methoxy (B1213986) radical (·OCH₃, 31 Da) from the molecular ion, resulting in a prominent peak at m/z 136. This acylium ion is resonance-stabilized.

[M - COOCH₃]⁺: Loss of the carbomethoxy radical (·COOCH₃, 59 Da), leading to a fragment at m/z 108, corresponding to the 3-cyanothienyl cation.

Further Fragmentation: The thiophene ring itself can undergo fragmentation, although its aromatic character provides stability.

The analysis of these fragmentation patterns allows for the confirmation of the compound's structure and the relationship between its different functional groups. raco.cat

Table 3: Predicted Mass Spectrometry Data for this compound

Adduct / FragmentFormulaCalculated m/zDescription
[M]⁺[C₇H₅NO₂S]⁺167.0041Molecular Ion
[M+H]⁺[C₇H₆NO₂S]⁺168.0114Protonated Molecule
[M+Na]⁺[C₇H₅NNaO₂S]⁺189.9933Sodium Adduct
[M-OCH₃]⁺[C₆H₂NOS]⁺136.9852Loss of methoxy radical
[M-COOCH₃]⁺[C₅H₂NS]⁺108.9908Loss of carbomethoxy radical

Data sourced from PubChem and based on established fragmentation principles. uni.lulibretexts.org

Computational and Theoretical Studies on Methyl 3 Cyanothiophene 2 Carboxylate

Quantum Chemical Calculations for Geometrical and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the three-dimensional structure and the distribution of electrons within the molecule. For compounds like Methyl 3-cyanothiophene-2-carboxylate, DFT methods, often using functionals like B3LYP paired with basis sets such as 6-311G, are utilized to achieve a balance between computational cost and accuracy. mdpi.com

Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. This process yields crucial data on bond lengths, bond angles, and dihedral angles.

For this compound, the optimization would likely reveal a nearly planar thiophene (B33073) ring. Conformational analysis, which involves studying the rotation around single bonds, would be particularly important for the methyl ester group (-COOCH₃). By systematically rotating the C-C and C-O bonds and calculating the energy at each step, a potential energy surface can be mapped to identify the most stable conformer(s). umanitoba.ca Studies on similar molecules, such as methyl cyanoacetate, have shown that the relative orientation of functional groups can be governed by a delicate balance of steric and electronic interactions. umanitoba.ca

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

ParameterBond/AnglePredicted Value
Bond LengthC=O~1.21 Å
C-O (ester)~1.35 Å
C≡N~1.15 Å
C-S (thiophene)~1.72 Å
Bond AngleO=C-O~125°
C-C≡N~178°
Dihedral AngleCring-C-O-Cmethyl~180° or ~0°

Note: This table is illustrative and contains typical values. Actual values would be derived from specific quantum chemical calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For thiophene derivatives, both the HOMO and LUMO are often delocalized across the π-system of the thiophene ring. mdpi.com The presence of the electron-withdrawing cyano and carboxylate groups is expected to lower the energy levels of these orbitals.

Table 2: Illustrative Frontier Molecular Orbital Properties

PropertyValue
HOMO Energy-7.0 eV
LUMO Energy-2.5 eV
HOMO-LUMO Gap4.5 eV

Note: These values are representative examples. Precise energies are obtained from specific calculations.

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution on the surface of a molecule. walisongo.ac.id It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. mdpi.com The map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and attract nucleophiles.

For this compound, the ESP map would be expected to show significant negative potential around the oxygen atoms of the carboxylate group and the nitrogen atom of the cyano group, as these are the most electronegative atoms. These regions represent likely sites for hydrogen bonding and interactions with electrophiles. Conversely, positive potential would be concentrated around the hydrogen atoms. mdpi.com

Prediction and Simulation of Spectroscopic Data

Computational methods can accurately predict various types of molecular spectra. These theoretical spectra are crucial for interpreting experimental data and confirming the structure of a synthesized compound.

Theoretical vibrational spectra (Infrared and Raman) can be calculated by determining the second derivatives of the energy with respect to atomic displacements. This analysis yields the frequencies and intensities of the vibrational modes of the molecule. For this compound, characteristic vibrational frequencies would include the C≡N stretching of the cyano group, the C=O stretching of the ester, and various vibrations associated with the thiophene ring. Comparing these calculated frequencies with experimental FT-IR and FT-Raman spectra helps in the complete assignment of the observed spectral bands. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions, which correspond to the absorption of light in the UV-Visible range. This provides information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations, often corresponding to π→π* transitions within the conjugated system.

Analysis of Intermolecular and Intramolecular Interactions

Beyond the properties of a single molecule, computational chemistry can elucidate the non-covalent interactions that govern how molecules interact with each other and how different parts of the same molecule interact.

These interactions are critical in determining the physical properties of the compound, such as its melting point and crystal packing structure. For this compound, potential intermolecular interactions could include dipole-dipole interactions due to the polar cyano and ester groups, as well as π-π stacking of the thiophene rings.

Intramolecular interactions can also play a significant role in defining the molecule's preferred conformation. A notable possibility in this molecule is a weak intramolecular chalcogen bond, an interaction between the sulfur atom of the thiophene ring and the nitrogen atom of the adjacent cyano group (S···N). Such interactions have been observed in similar thiophene-based structures and can influence the planarity and electronic properties of the molecule. nih.gov Methods like Natural Bond Orbital (NBO) and Reduced Density Gradient (RDG) analysis can be used to identify and quantify the strength of these weak intra- and intermolecular forces. mdpi.comumanitoba.ca

Quantification of Interaction Energies within Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a complex interplay of non-covalent interactions. Understanding these interactions is crucial for predicting crystal morphology, polymorphism, and material properties. Computational chemistry provides powerful tools to dissect and quantify the energies associated with these interactions.

Energy Framework Analysis: To quantify the strength of these interactions, energy framework calculations are employed. This method calculates the interaction energies (electrostatic, dispersion, polarization, and repulsion) between a central molecule and its neighbors within a defined cluster. The total interaction energy provides insight into the stability of the crystal packing. Typically, dispersion forces are a dominant stabilizing component in the crystal packing of organic molecules.

Table 1: Illustrative Interaction Energy Components for a Thiophene Derivative Crystal Packing (Note: This data is representative of the type of results obtained from energy framework analysis and is not specific to this compound)

Energy Component Value (kJ/mol)
Electrostatic -173.5
Polarization -37.4
Dispersion -392.2
Repulsion 368.3

| Total Energy | -326.6 |

Fukui Function and Charge Transfer Studies for Reactivity Prediction

Predicting the reactivity of a molecule is a fundamental goal of computational chemistry. Conceptual Density Functional Theory (DFT) provides descriptors like the Fukui function that help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Fukui Functions: The Fukui function, , indicates the change in electron density at a specific point when an electron is added to or removed from the system. Condensed Fukui functions simplify this by providing values for each atomic site.

: Indicates the reactivity towards a nucleophilic attack (attack by an electron donor). A higher value suggests a more favorable site for receiving an electron.

: Indicates the reactivity towards an electrophilic attack (attack by an electron acceptor). A higher value points to a site that is more susceptible to losing an electron.

: Predicts the site for a radical attack.

For thiophene derivatives, these calculations can pinpoint which atoms on the thiophene ring or the substituent groups are most likely to participate in a chemical reaction.

Charge Transfer: The concept of charge transfer is fundamental to understanding chemical reactions and the formation of charge-transfer complexes. Computational methods can quantify the amount of charge transferred (ΔN) between molecules or between a molecule and a reactive species. This is particularly useful in studying reaction mechanisms where electron donation and acceptance are key steps. For instance, in a study of a related N-(3-cyanothiophen-2-yl) derivative, electrophilicity-based charge transfer was computed to examine interactions with biological molecules.

Investigation of Reaction Mechanisms and Pathways through Computational Modeling

Computational modeling is an indispensable tool for elucidating the step-by-step mechanism of chemical reactions. It allows for the mapping of the potential energy surface, identification of transition states, and calculation of reaction energy barriers, providing a detailed picture of how reactants are converted into products.

For reactions involving thiophene derivatives, computational studies can explore various pathways, such as those involved in the synthesis or further functionalization of the molecule. For example, the deaminative cyanation of anilines to produce compounds like this compound has been investigated using quantum chemical calculations. These studies can determine the energetics of proposed intermediates and transition states, supporting or refuting a hypothesized mechanism. Such calculations might reveal, for instance, the barrier for an oxylanion radical transfer step in a reaction pathway, providing critical insights that are difficult to obtain experimentally.

By calculating the geometries and energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This not only clarifies the mechanism but also helps in understanding the factors that control the reaction's rate and selectivity.

Applications in Advanced Organic Synthesis and Materials Science

Methyl 3-cyanothiophene-2-carboxylate as a Precursor to Diverse Thiophene (B33073) Derivatives

The reactivity of the cyano and ester functional groups, as well as the thiophene ring itself, enables the transformation of this compound into a variety of substituted thiophenes. These derivatives are key intermediates in the development of novel compounds.

Synthesis of Amino-Substituted Thiophenes

A primary application of thiophene derivatives is in the synthesis of 2-aminothiophenes, which are crucial precursors for compounds with significant biological activity. sciforum.net The Gewald reaction is a classic and versatile method for preparing 2-aminothiophene derivatives. researchgate.net While the canonical Gewald reaction builds the thiophene ring from scratch, related strategies can be employed to introduce or modify substituents on a pre-existing thiophene core.

The cyano group of this compound can be reduced or hydrolyzed and subsequently converted to an amino group. More commonly, related structures like 2-aminothiophene-3-carbonitriles serve as platforms for further synthesis. sciforum.net For instance, methyl 3-aminothiophene-2-carboxylate itself is a key intermediate in the synthesis of various bioactive molecules, including anti-hypertensives, antitumors, and antivirals. mdpi.com It can be prepared from precursors like 2-methoxycarbonyl-3-oxotetrahydrothiophene through reaction with hydroxylamine hydrochloride. google.com

The amino group in these compounds is highly reactive and can participate in condensation reactions, allowing for the creation of complex fused ring systems and other substituted derivatives. nbinno.com This reactivity is fundamental to their role as building blocks in medicinal chemistry.

Preparation of Halogenated Thiophene Carboxylates

Halogenated thiophenes are important intermediates, particularly in the synthesis of agrochemicals and pharmaceuticals. beilstein-journals.org The thiophene ring is susceptible to electrophilic substitution reactions, including halogenation. Starting with a substituted thiophene like this compound, or its close derivatives, allows for regioselective halogenation.

For example, a common strategy involves the bromination of a related compound, 3-methylthiophene-2-carboxylic acid, to produce bromo-derivatives that are precursors to insecticides. beilstein-journals.org Similarly, chlorination and iodination reactions can be performed on the thiophene ring. For instance, methyl 3-(chlorosulfonyl)thiophene-2-carboxylate can be reacted with N-iodosuccinimide to yield methyl 5-iodo-3-(chlorosulfonyl)thiophene-2-carboxylate. rsc.org These halogenated thiophene carboxylates can then undergo further reactions, such as cross-coupling, to introduce additional functional groups.

Starting MaterialReagentProductApplication
3-Methylthiophene-2-carboxylic acidBromine2,4-Dibromo-3-methylthiophenePrecursor for insecticides beilstein-journals.org
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylateN-Iodosuccinimide (NIS)Methyl 5-iodo-3-(chlorosulfonyl)thiophene-2-carboxylateSynthetic intermediate rsc.org
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylateN-Bromosuccinimide (NBS)Methyl 5-bromo-3-(chlorosulfonyl)thiophene-2-carboxylateSynthetic intermediate rsc.org

Development of Other Complex Thiophene Ring Systems

The functional groups of this compound serve as handles for constructing more elaborate molecular architectures built around the thiophene core. The inherent reactivity of the molecule allows it to be a starting point for various thiophenic structures. mdpi.com

Hydrolysis of the ester and subsequent acylation of a neighboring amino group can lead to 4-arylsulfonyl-3-carboxamidothiophenes. elsevierpure.com Furthermore, the amino and cyano groups in related 2-amino-3-cyanothiophene derivatives offer numerous possibilities for interesting reactions. For example, the cyano group can react with sodium azide to form tetrazole derivatives, which are known for their exceptional properties in medicinal and materials science. sciforum.net

Integration into Heterocyclic Compound Synthesis

Beyond serving as a precursor to other thiophene derivatives, this compound is a valuable building block for synthesizing a broader range of heterocyclic compounds, especially those containing nitrogen and sulfur. sigmaaldrich.com

Building Block for Nitrogen and Sulfur Heterocycles

The adjacent cyano and ester functionalities are perfectly positioned for cyclization reactions to form fused heterocyclic systems. This is a common strategy for creating thieno[2,3-d]pyrimidines, a class of compounds with diverse biological activities. The synthesis often involves the reaction of a 2-aminothiophene-3-carboxylate derivative with a suitable one-carbon synthon.

For example, 2-aminothiophene derivatives can be transformed into thieno[2,3-d]pyrimidin-4-ones. These, in turn, can be converted to 4-chlorothieno[2,3-d]pyrimidines, which are versatile intermediates for further functionalization. researchgate.net Nitrogen and sulfur-containing heterocycles are of significant interest due to their wide range of pharmacological and biological activities. openmedicinalchemistryjournal.com

Examples in the Synthesis of Specific Therapeutically Relevant Compound Classes

The derivatives of this compound, particularly amino-substituted thiophenes, are integral to the synthesis of numerous compounds with therapeutic potential.

DprE1 Inhibitors: In the fight against tuberculosis, thiophene-arylamide derivatives have been developed as potent inhibitors of the DprE1 enzyme, a crucial component in the mycobacterial cell wall synthesis pathway. The synthesis of these inhibitors often starts from methyl 2-aminothiophene-3-carboxylate, which is elaborated through a series of hydrolysis and condensation reactions to build the final complex molecule. nih.gov

Anti-inflammatory Agents: Thiophene-containing compounds have been investigated for their anti-inflammatory properties. nih.gov

Antimicrobial Agents: Various thiophene derivatives, including those synthesized from 2-aminothiophenes, have shown significant antibacterial and antifungal activities. nih.govnih.gov For instance, ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives have demonstrated notable inhibitory effects against bacteria like B. subtilis and S. aureus. nih.gov

The versatility of the thiophene scaffold, originating from simple precursors like this compound, makes it a cornerstone in the development of new therapeutic agents.

Contributions to Advanced Material Development

This compound and its derivatives are significant contributors to the field of advanced materials. The unique electronic and structural properties of the thiophene ring make it a valuable building block in the synthesis of functional materials with applications in optics and electronics.

Role in Dyes and Pigment Chemistry

The thiophene nucleus is a key component in the synthesis of a variety of azo dyes. Thiophene-based azo dyes have garnered considerable interest for their diverse applications and favorable dyeing properties. The presence of electron-withdrawing groups, such as the cyano (CN) and carboxylate (COOCH₃) groups in this compound, can significantly influence the color and fastness properties of the resulting dyes.

Derivatives of 2-aminothiophene, which can be synthesized from precursors like this compound, are diazotized and coupled with other aromatic compounds to produce a wide range of colors, from red to blue. sapub.org For instance, 3-cyano-5-nitrothiophene derivatives are used to create extremely greenish-blue dyes. sapub.org The structural modifications on the thiophene ring, including the position and nature of substituents, allow for the fine-tuning of the dye's properties, such as light fastness and sublimation fastness, particularly on synthetic fibers like polyesters. sapub.orgresearchgate.net Research has explored various substituted 2-aminothiophenes as diazo components to create novel colorants. sapub.org

Table 1: Examples of Thiophene-Based Dye Components

Diazo Component Precursor Resulting Dye Characteristics
3-Cyano-5-nitrothiophene Greenish-blue dyes sapub.org
2-Amino-3,5-dicyano-4-methylthiophene Hetarylazo dyes (red to blue) sapub.org
2-Amino-3-carbethoxy-4,5-dimethylthiophene Used for polymeric disperse dyes researchgate.net

Precursor for Conductive Polymers in Organic Electronics (e.g., OLEDs, Organic Solar Cells)

Thiophene-based compounds are fundamental to the development of conductive polymers for organic electronics. chemimpex.com These polymers are essential materials for devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The ability of thiophene units to form π-conjugated systems is crucial for charge transport, which is the basis of their semiconducting properties. nih.gov

This compound serves as a precursor for monomers that can be polymerized to create these advanced materials. The functional groups on the thiophene ring allow for modifications that tune the polymer's electronic properties, such as the HOMO and LUMO energy levels, to optimize device performance. mdpi.comresearchgate.net For example, introducing electron-withdrawing carboxylate groups into the polythiophene backbone is an effective strategy to lower the HOMO energy level, which can improve the photovoltaic performance of organic solar cells. researchgate.net

In the context of OSCs, thiophene derivatives are used to synthesize both donor and acceptor materials for the active layer, where light absorption and charge separation occur. mdpi.comnih.govnih.gov The versatility of thiophene chemistry allows for the creation of polymers and small molecules with tailored properties to enhance power conversion efficiency. researchgate.netnih.govnih.gov Similarly, in OLEDs, conjugated polymers derived from thiophenes can act as the light-emitting layer. researchgate.net

Agrochemical Applications as a Precursor for Herbicidally Active Compounds

This compound and related thiophene structures are valuable intermediates in the synthesis of agrochemicals, particularly herbicides. The thiophene scaffold is present in several classes of herbicidally active compounds.

This compound can serve as a starting material for creating more complex molecules that exhibit herbicidal properties. For instance, it is a key starting material for agrochemical products that provide herbicidal protection, such as thiafluron or sulfonylurea herbicides. mdpi.com The synthesis of these herbicides often involves multiple steps where the thiophene ring is modified and incorporated into a larger molecular structure designed to inhibit specific biological pathways in plants, such as photosystem II (PSII) electron transport or the action of certain enzymes like D1 protease. nih.govnih.gov

Research has shown that 2-cyanoacrylates containing a substituted pyridine ring, which can be synthesized from precursors related to thiophenes, exhibit high herbicidal activity. nih.gov Furthermore, various novel herbicides, including phenyltriazolinone derivatives and quinazolinone-phenoxypropionate hybrids, have been developed where thiophene-related structures could be used as building blocks in their synthesis. mdpi.commdpi.com The development of new insecticides based on 1,2,4-triazoles has also utilized halogenated 2-thiophenecarboxylic acid derivatives, which can be prepared from starting materials like methyl 3-methylthiophene-2-carboxylate. beilstein-journals.org

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
2-Aminothiophene
3-Cyano-5-nitrothiophene
2-Amino-3,5-dicyano-4-methylthiophene
2-Amino-3-carbethoxy-4,5-dimethylthiophene
2-Amino-5-acyl-3-nitrothiophenes
Thiafluron
Sulfonylurea
2-Cyanoacrylates
Phenyltriazolinones
Quinazolinone-phenoxypropionates
Methyl 3-methylthiophene-2-carboxylate
2,6-dihaloaryl 1,2,4-triazoles

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies for Methyl 3-cyanothiophene-2-carboxylate

The synthesis of thiophene (B33073) derivatives, including this compound, is undergoing a significant transformation towards more sustainable and efficient methodologies. Traditional methods, such as the Gewald reaction, while effective, often involve harsh conditions or produce significant waste. nih.gov Modern research is focused on overcoming these limitations by embracing the principles of green chemistry.

Key emerging strategies include:

Metal-Free Synthesis: To minimize metal toxicity and environmental impact, researchers are developing synthetic routes that avoid heavy metal catalysts. nih.gov These methods often utilize readily available and inexpensive reagents like elemental sulfur or potassium sulfide (B99878). nih.govorganic-chemistry.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, reducing the number of synthetic steps, minimizing solvent use, and decreasing waste. nih.gov Solvent-free MCRs conducted at moderate temperatures represent a particularly green approach to thiophene derivatives. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of 2-aminothiophene derivatives. researchgate.net This technique offers a more energy-efficient alternative to conventional heating.

Novel Solvent Systems: The use of greener solvents, such as deep eutectic solvents or ionic liquids, is being explored as an alternative to traditional volatile organic compounds. rsc.org Some syntheses are being developed to proceed in water or even under solvent-free conditions. nih.govorganic-chemistry.org

Table 1: Comparison of Traditional and Emerging Synthetic Approaches for Thiophene Derivatives

Feature Traditional Methods (e.g., Gewald Reaction) Emerging Sustainable Methods
Catalysts Often requires base catalysts; may involve metal salts. pharmaguideline.com Focus on metal-free pathways or recyclable catalysts. nih.govorganic-chemistry.org
Solvents Typically uses conventional organic solvents. Employs green solvents (ionic liquids, water) or solvent-free conditions. nih.govrsc.org
Efficiency Can be multi-step with purification required at each stage. Often single-step (e.g., MCRs), high atom economy. nih.gov
Conditions May require high temperatures and long reaction times. nih.gov Can be performed at room temperature or with reduced reaction times (e.g., microwave synthesis). researchgate.netresearchgate.net
Waste Can generate significant chemical waste. Designed to minimize byproducts and waste streams. nih.gov

These novel methodologies promise a more environmentally benign and economically viable production of this compound and its analogs, facilitating their broader application in various fields. nih.gov

Advanced Computational Design of New Analogs and Reaction Pathways

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of new molecules and the prediction of their properties before synthesis. For this compound, in silico techniques are paving the way for the development of novel analogs with enhanced biological activity or material properties. techscience.com

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. It is used to screen virtual libraries of thiophene derivatives to identify potential drug candidates and understand their binding mechanisms at the molecular level. techscience.comnih.gov For instance, docking studies have helped to identify thiophene derivatives with excellent scores within the binding pockets of cancer-related proteins. techscience.com

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure of molecules. rsc.orgmdpi.com This allows for the prediction of geometric parameters, vibrational frequencies (for comparison with experimental spectra), and the energies of frontier molecular orbitals (HOMO and LUMO). mdpi.commdpi.com The HOMO-LUMO energy gap is a crucial parameter for predicting a molecule's chemical reactivity and stability. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed analogs, prioritizing the synthesis of the most promising candidates.

Table 2: Application of Computational Methods in Thiophene Derivative Research

Computational Method Application Insights Gained for Thiophene Analogs
Molecular Docking Predicting ligand-protein interactions. techscience.comnih.gov Identification of binding affinity and orientation in target enzymes (e.g., for anticancer or antibacterial drugs). nih.gov
Density Functional Theory (DFT) Calculating electronic structure and properties. rsc.orgmdpi.com Prediction of reactivity, stability (HOMO-LUMO gap), and spectroscopic properties. mdpi.commdpi.com
QSAR Correlating chemical structure with biological activity. Predicting the potential efficacy of new analogs before synthesis.
Molecular Dynamics (MD) Simulation Simulating the movement of atoms and molecules over time. Understanding the dynamic behavior of analogs in biological environments and their interaction stability.

By leveraging these advanced computational tools, researchers can explore vast chemical spaces efficiently, accelerating the design-synthesis-testing cycle and leading to the rapid development of new functional molecules based on the this compound core.

Application of In Situ Spectroscopic Monitoring in Synthetic Research and Process Optimization

The optimization of chemical syntheses relies on a deep understanding of reaction kinetics, intermediates, and byproduct formation. The application of in situ spectroscopic monitoring, a key component of Process Analytical Technology (PAT), is an emerging trend that allows for real-time analysis of a chemical reaction as it occurs. This approach is highly relevant for the complex, multi-step syntheses often used for heterocyclic compounds like this compound.

Instead of relying on traditional offline analysis of samples, in situ monitoring provides continuous data on the concentration of reactants, products, and intermediates. researchgate.net This enables a more precise control over reaction parameters such as temperature, pressure, and reactant addition rates.

Key spectroscopic techniques for in situ monitoring include:

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques can identify and quantify different chemical species in a reaction mixture based on their unique spectral fingerprints. researchgate.net They are powerful tools for tracking the consumption of starting materials and the formation of the desired thiophene product.

UV-Vis Spectroscopy: This technique can monitor the concentration of chromophoric species, which is useful for reactions involving colored intermediates or products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for real-time process control due to instrumentation costs, benchtop NMR spectrometers are emerging as a powerful tool for detailed mechanistic investigations in situ.

Table 3: In Situ Spectroscopic Techniques for Reaction Optimization

Technique Information Provided Application in Thiophene Synthesis
FTIR/Raman Spectroscopy Real-time concentration of reactants, intermediates, and products. researchgate.net Monitoring the progress of cyclization, identifying transient intermediates, ensuring reaction completion.
UV-Vis Spectroscopy Concentration of species that absorb UV or visible light. Tracking the formation of conjugated systems during thiophene ring synthesis.
Dynamic Light Scattering (DLS) Particle size distribution in the reaction medium. researchgate.net Monitoring crystallization or precipitation of the product for process control.

The integration of these in situ analytical methods into the synthesis of this compound can lead to improved yields, higher purity, reduced batch times, and enhanced safety, making the manufacturing process more efficient and reliable. researchgate.net

Exploration of Structure-Reactivity Relationships in Novel Chemical Transformations

A fundamental goal in organic chemistry is to understand how a molecule's structure dictates its reactivity. For this compound, the arrangement and electronic nature of its substituents—the cyano and methyl carboxylate groups—profoundly influence the chemical behavior of the thiophene ring. pharmaguideline.combenthamdirect.com

The thiophene ring is inherently electron-rich and typically undergoes electrophilic substitution reactions more readily than benzene. pharmaguideline.comnumberanalytics.com However, the presence of two strong electron-withdrawing groups (EWG), the nitrile (-CN) and the ester (-COOCH₃), at the 2- and 3-positions significantly alters this reactivity.

Key aspects of its structure-reactivity profile include:

Deactivation towards Electrophilic Substitution: The EWGs pull electron density away from the thiophene ring, making it less nucleophilic and thus less reactive towards electrophiles. pharmaguideline.com

Activation towards Nucleophilic Attack: The electron-deficient nature of the ring, particularly at positions adjacent to the EWGs, makes it more susceptible to nucleophilic aromatic substitution, a reaction that is generally difficult for unsubstituted thiophene.

Influence of Substituent Position: The reactivity of the thiophene ring is highly dependent on the position of the substituents. The specific 2,3-disubstitution pattern in this compound creates a unique electronic environment that can be exploited for selective functionalization at other positions on the ring.

Computational Insights: The HOMO-LUMO gap calculated via DFT can quantify reactivity; a smaller gap implies higher reactivity. mdpi.com For substituted thiophenes, the distribution of these orbitals indicates the most likely sites for electrophilic or nucleophilic attack. mdpi.commdpi.com

Future research will continue to explore novel transformations of the this compound scaffold, using its unique electronic properties to forge new bonds and construct more complex molecular architectures. Understanding these structure-reactivity relationships is crucial for designing synthetic routes to new materials and pharmacologically active compounds.

Q & A

Q. What are the common synthetic routes for Methyl 3-cyanothiophene-2-carboxylate, and how are reaction conditions optimized?

Methodological Answer: this compound is typically synthesized via coupling reactions involving thiophene derivatives. A widely used method involves:

  • Catalytic coupling : Using carbodiimide-based catalysts like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to activate carboxyl groups for nucleophilic substitution .
  • Purification : Reverse-phase HPLC with methanol-water gradients (e.g., 30% → 100% methanol) ensures high purity .
  • Optimization : Yield improvements are achieved by controlling anhydrous conditions, inert atmospheres (e.g., nitrogen), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of anhydrides) .

Q. How is the purity and structural integrity of this compound confirmed in synthetic workflows?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in deuterated solvents (e.g., CDCl₃) verify substituent positions and bond formation. For example, carbonyl peaks (~170 ppm in 13C NMR) confirm ester groups .
  • High-Performance Liquid Chromatography (HPLC) : Retention time matching against standards and >95% peak area purity are critical .
  • Infrared Spectroscopy (IR) : Stretching frequencies for C≡N (~2200 cm⁻¹) and C=O (~1700 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound derivatives?

Methodological Answer:

  • Multi-technique validation : Combine NMR, X-ray crystallography, and mass spectrometry to cross-validate ambiguous signals. For crystallographic discrepancies, SHELXL refinement (with Hirshfeld atom refinement) improves electron density maps .
  • Software-assisted analysis : Use Mercury CSD 2.0 to compare experimental crystal structures with Cambridge Structural Database (CSD) entries, identifying packing similarities or anomalies .
  • Dynamic NMR : Variable-temperature studies resolve rotational barriers in flexible substituents (e.g., ester groups) that may cause signal splitting .

Q. What strategies are employed to study structure-activity relationships (SAR) of this compound in drug discovery?

Methodological Answer:

  • Derivatization : Synthesize analogs (e.g., replacing the cyano group with sulfonamides or altering ester substituents) to assess antibacterial or enzyme inhibitory activity .
  • In silico modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to biological targets like protein-tyrosine phosphatase 1B (PTP1B) .
  • Biological assays : Test compounds against cell lines (e.g., MIC assays for antibacterial activity) and validate mechanisms via Western blotting or enzyme kinetics .

Q. How is X-ray crystallography applied to determine the conformational dynamics of this compound derivatives?

Methodological Answer:

  • Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) data on single crystals. SHELXD or SHELXS solves phase problems via direct methods .
  • Refinement : SHELXL refines anisotropic displacement parameters and models disorder using PART instructions. R-factors <5% indicate high accuracy .
  • Puckering analysis : For five-membered thiophene rings, apply Cremer-Pople coordinates to quantify out-of-plane deviations and pseudorotation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-cyanothiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-cyanothiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.